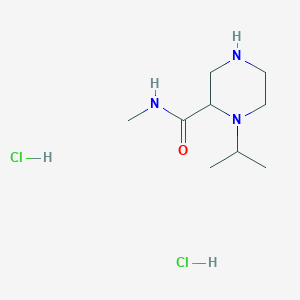

1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride

Übersicht

Beschreibung

1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production of piperazine derivatives often involves catalytic processes. For example, the catalytic synthesis of piperazine from diethanolamine and methylamine by cyclodehydration reaction is a well-known method . This process is carried out at high pressure and temperature to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, reduction reactions yield amines, and substitution reactions yield various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride is a piperazine derivative characterized by its unique structure, which includes a piperazine ring, an isopropyl group, and a carboxamide functional group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for formulation in pharmaceutical applications.

Anticancer Activity

Recent studies have indicated that piperazine derivatives can exhibit significant anticancer properties. For instance, compounds similar to 1-isopropyl-N-methylpiperazine-2-carboxamide have been explored as inhibitors of various kinases involved in cancer progression. The interactions of these compounds with specific kinase conformations suggest potential pathways for the development of targeted cancer therapies .

Neurological Disorders

Piperazine derivatives are also being investigated for their neuroprotective effects. Research has shown that certain piperazine compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders. The mechanism often involves the modulation of serotonin and dopamine receptors, which are crucial targets in psychiatric medicine .

Antimicrobial Properties

There is growing interest in the antimicrobial activity of piperazine derivatives. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the treatment of infectious diseases .

Synthetic Approaches

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : Starting materials such as 2-chloroacetyl derivatives are reacted with N-methylpiperazine to form the core structure.

- Introduction of the Isopropyl Group : Isopropylation can be achieved through alkylation reactions using suitable reagents.

- Carboxamide Formation : The final step involves the conversion to a carboxamide through amide coupling reactions.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic use .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of piperazine derivatives in inhibiting CDK4/6 kinases, which are critical targets in cancer therapy. The compound demonstrated selective binding to inactive kinase conformations, suggesting its potential as a lead compound in developing new anticancer drugs .

Case Study 2: Neurological Applications

Another research effort focused on evaluating the effects of similar piperazine compounds on animal models of anxiety and depression. Results indicated significant improvements in behavioral outcomes, supporting the hypothesis that these compounds can modulate central nervous system activity effectively .

Wirkmechanismus

The mechanism of action of 1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride include other piperazine derivatives such as:

- N-methylpiperazine

- 1-isopropylpiperazine

- 2-carboxamide piperazine

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biologische Aktivität

1-Isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that piperazine derivatives often exhibit significant activity against a variety of pathogens and enzymes.

1. Antiviral Activity

Recent studies have highlighted the potential of piperazine-based compounds as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. Molecular docking studies have shown that these compounds can effectively bind to viral protease enzymes, suggesting a mechanism for inhibiting viral replication .

2. Antiparasitic Activity

Piperazine derivatives, including this compound, have been evaluated for their antiparasitic properties. In vitro studies demonstrated that modifications in the piperazine structure can significantly enhance activity against parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of SARS-CoV-2 protease | |

| Antiparasitic | Potent activity against Trypanosoma brucei | |

| Cytotoxicity | Moderate cytotoxic effects on human cell lines |

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on various piperazine derivatives demonstrated that compounds with similar structures to 1-isopropyl-N-methylpiperazine-2-carboxamide exhibited significant inhibition of SARS-CoV-2 protease. Docking studies indicated strong interactions between the piperazine moiety and the enzyme's active site, leading to reduced viral replication rates in vitro .

Case Study 2: Antiparasitic Potential

In another study focusing on antiparasitic activity, researchers synthesized several piperazine derivatives and tested their efficacy against Trypanosoma brucei. The results showed that certain modifications enhanced potency significantly, with some compounds achieving EC50 values in the low micromolar range, indicating strong antiparasitic effects .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics; however, further investigations are necessary to fully elucidate its metabolic profile and safety in vivo.

Table 2: Pharmacokinetic Properties

Eigenschaften

IUPAC Name |

N-methyl-1-propan-2-ylpiperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-7(2)12-5-4-11-6-8(12)9(13)10-3;;/h7-8,11H,4-6H2,1-3H3,(H,10,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQDGOHSKSPNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1C(=O)NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.